N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to a class of thiophene-based heterocyclic molecules with a 5,6-dihydro-4H-cyclopenta[b]thiophene core. Its structure features a 2-chlorobenzyl group at the N-position and a 1H-tetrazole substituent at the 2-position of the thiophene ring. The 2-chlorobenzyl moiety may contribute to lipophilicity and target affinity, as chloroaromatic groups are common in kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-6-2-1-4-10(12)8-18-15(23)14-11-5-3-7-13(11)24-16(14)22-9-19-20-21-22/h1-2,4,6,9H,3,5,7-8H2,(H,18,23) |
InChI Key |
PTZPPCPVQANVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from a suitable thiophene derivative.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Tetrazole-Containing Derivatives
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24): Replaces the 2-chlorobenzyl group with a cyano group and a sulfamoylphenylaminoacetamide side chain. Exhibits potent antiproliferative activity (IC50 = 30.8 nM against MCF7 cells) via tyrosine kinase inhibition, mimicking gefitinib . Comparison: The absence of a tetrazole in Compound 24 suggests that sulfamoyl and pyrimidine groups can compensate for bioactivity, though the tetrazole in the target compound may improve solubility .
- N-(4-Methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Substitutes 2-chlorobenzyl with 4-methoxyphenyl, introducing an electron-donating group. No biological data are provided, but the methoxy group likely reduces lipophilicity (lower logP) compared to the chloro substituent .
Chlorobenzyl Derivatives
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Shares a 2-chlorobenzylidene group but incorporates a triazole-thione core instead of tetrazole-thiophene.
Heterocyclic Variants
- 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Replaces tetrazole with an amino group and uses a fluorophenyl substituent. Reported antibacterial and anticancer activities, suggesting fluorophenyl may broaden therapeutic scope .
Physicochemical Properties
| Compound | logP | Molecular Weight | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.8* | ~434† | 6 |
| Y043-6254 () | 3.8288 | 434.52 | 6 |
| Compound 24 () | N/A | N/A | 8 |
| N-(4-Methoxyphenyl) analog () | ~2.5‡ | ~400‡ | 6 |
*Estimated based on Y043-6254 (). †Calculated from similar analogs. ‡Predicted.
- The target compound’s logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity
N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclopentathiophene core with a tetrazole ring and a chlorobenzyl side chain. Its molecular formula is with a molecular weight of approximately 343.81 g/mol. The presence of the tetrazole moiety is particularly noteworthy as it is known to enhance biological activity by participating in hydrogen bonding and metal coordination.
The primary mechanism through which this compound exerts its biological effects involves inhibition of Janus kinases (JAKs). JAKs are critical enzymes in signaling pathways that regulate immune responses and cell proliferation. By binding to JAKs, this compound can modulate various cellular processes, making it a candidate for treating autoimmune diseases and certain cancers.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound 17 | A549 | 2.01 | Induces G2/M arrest |
| Compound 17 | OVACAR-4 | 2.27 | Apoptosis via caspase activation |
| Compound 17 | CAKI-1 | 0.69 | Inhibition of tubulin polymerization |
These findings suggest that this compound may share similar anticancer mechanisms, potentially leading to further exploration in clinical settings.
Anti-inflammatory Activity
In addition to its anticancer potential, the compound has been studied for its anti-inflammatory effects. By inhibiting JAKs, it may reduce the production of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds within the same class as this compound:
- Case Study on Rheumatoid Arthritis : A study evaluated the impact of a similar JAK inhibitor on patients with rheumatoid arthritis, observing significant reductions in disease activity scores and inflammatory markers.
- Case Study on Cancer Treatment : Clinical trials involving related compounds showed promising results in reducing tumor size in patients with advanced solid tumors, indicating the potential for this compound as an effective therapeutic agent.
Future Directions
The ongoing research into this compound suggests that it holds promise for further development as an anticancer and anti-inflammatory agent. Future studies should focus on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects across various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
